synthesis of 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine
synthesis of 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine
An In-depth Technical Guide to the Synthesis of 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The imidazo[4,5-c]pyridine scaffold is a core structural motif in numerous biologically active molecules, and the introduction of a bromine atom at the 4-position offers a valuable handle for further chemical modifications and structure-activity relationship (SAR) studies. This document outlines a rational, multi-step synthesis beginning from commercially available precursors, detailing the key chemical transformations, mechanistic considerations, and a step-by-step experimental protocol. The proposed synthesis is grounded in established methodologies for the preparation of related imidazopyridine derivatives.
Introduction: The Significance of Imidazo[4,5-c]pyridines
The imidazo[4,5-c]pyridine ring system, an isomer of purine, is a privileged scaffold in medicinal chemistry due to its diverse pharmacological activities.[1] Derivatives of this heterocyclic system have been investigated for a wide range of therapeutic applications, including their potential as antimycobacterial agents, protein kinase inhibitors, and anti-cancer agents.[2][3][4] The ability to functionalize the imidazo[4,5-c]pyridine core at specific positions is crucial for the optimization of lead compounds in drug discovery programs. The target molecule of this guide, 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine, is a valuable building block that allows for the introduction of various substituents at the 4-position of the pyridine ring through cross-coupling reactions or other transformations.
Proposed Synthetic Strategy: A Two-Part Approach
The can be logically divided into two main parts:
-
Part 1: Construction of the Core Scaffold: Synthesis of 3-methyl-3H-imidazo[4,5-c]pyridine.
-
Part 2: Regioselective Bromination: Introduction of the bromine atom at the 4-position of the core scaffold.
This strategy allows for the preparation of a common intermediate that can be used to generate a library of halogenated derivatives.
Figure 1: Proposed two-part synthetic strategy for 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine.
Part 1: Synthesis of the 3-Methyl-3H-imidazo[4,5-c]pyridine Core
The construction of the fused imidazole ring is a critical step in this synthesis. The following protocol outlines a reliable method starting from 4-chloro-3-nitropyridine.
Step-by-Step Experimental Protocol
Step 1: Synthesis of N-Methyl-3-nitro-pyridin-4-amine
-
Reaction: Nucleophilic aromatic substitution of the chlorine atom in 4-chloro-3-nitropyridine with methylamine.
-
Procedure:
-
To a solution of 4-chloro-3-nitropyridine (1.0 eq) in ethanol, add a solution of methylamine (2.0 eq, typically as a 40% aqueous solution or a solution in ethanol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-Methyl-3-nitro-pyridin-4-amine as a solid.
-
Step 2: Synthesis of N4-Methylpyridine-3,4-diamine
-
Reaction: Reduction of the nitro group to an amine.
-
Procedure:
-
Dissolve N-Methyl-3-nitro-pyridin-4-amine (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude N4-Methylpyridine-3,4-diamine, which can often be used in the next step without further purification.
-
Step 3: Synthesis of 3-Methyl-3H-imidazo[4,5-c]pyridine
-
Reaction: Cyclization of the diamine with formic acid to form the imidazole ring.
-
Procedure:
-
To the crude N4-Methylpyridine-3,4-diamine (1.0 eq), add an excess of formic acid (e.g., 10-20 equivalents).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-4 hours.[5]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize it with a base (e.g., saturated sodium bicarbonate solution or ammonium hydroxide) to a pH of 7-8.
-
The product can be extracted with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure 3-Methyl-3H-imidazo[4,5-c]pyridine.
-
Mechanistic Insights
The formation of the imidazo[4,5-c]pyridine core relies on two key transformations: the reduction of the nitro group to create a 1,2-diamine and the subsequent acid-catalyzed cyclization. The cyclization with formic acid proceeds through the formation of a formamide intermediate at the more nucleophilic primary amine, followed by an intramolecular cyclization and dehydration to yield the aromatic imidazole ring.
Part 2: Regioselective Bromination
The introduction of a bromine atom onto the pyridine ring of the 3-methyl-3H-imidazo[4,5-c]pyridine scaffold is achieved through electrophilic aromatic substitution. The position of bromination is directed by the electronic effects of the fused imidazole ring and the methyl group.
Step-by-Step Experimental Protocol
Step 4: Synthesis of 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine
-
Reaction: Electrophilic bromination of 3-methyl-3H-imidazo[4,5-c]pyridine.
-
Procedure:
-
Dissolve 3-methyl-3H-imidazo[4,5-c]pyridine (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent like dichloromethane or chloroform.
-
Add N-Bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours, monitoring the reaction by TLC. The formation of isomers is possible and should be monitored.
-
Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.
-
Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent.
-
Dry the combined organic extracts, filter, and concentrate.
-
The crude product, which may be a mixture of regioisomers, should be purified by column chromatography on silica gel to isolate the desired 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine.
-
Rationale for Reagent and Condition Selection
-
N-Bromosuccinimide (NBS): NBS is a convenient and milder source of electrophilic bromine compared to elemental bromine, which can lead to over-bromination or side reactions.
-
Solvent: The choice of solvent can influence the reactivity and selectivity of the bromination. Acetic acid can protonate the pyridine nitrogen, potentially altering the directing effects of the ring system. Aprotic solvents like dichloromethane may offer different selectivity.
-
Regioselectivity: The fused imidazole ring is an electron-donating group, which activates the pyridine ring towards electrophilic substitution. The precise position of bromination (4-, 6-, or 7-position) will depend on the relative directing strengths of the imidazole ring and the N-methyl group. Literature on the bromination of related imidazo[4,5-c]pyridines suggests that substitution on the pyridine ring is feasible.[6][7] Careful optimization of reaction conditions (temperature, solvent, brominating agent) may be required to maximize the yield of the desired 4-bromo isomer.
Characterization Data
The identity and purity of the synthesized 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine and imidazole rings, and a singlet for the N-methyl group. The chemical shifts and coupling constants will be indicative of the substitution pattern. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the carbon bearing the bromine atom. |
| Mass Spec. | The molecular ion peak corresponding to the exact mass of C₇H₆BrN₃, along with the characteristic isotopic pattern for a bromine-containing compound. |
| Melting Point | A sharp melting point for the pure, crystalline solid. |
Conclusion
This technical guide has detailed a plausible and robust synthetic route to 4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine. The proposed pathway utilizes well-established chemical transformations and provides a framework for the successful laboratory-scale synthesis of this valuable building block. The strategic introduction of the bromine atom in the final step allows for flexibility in the synthesis of a variety of functionalized imidazo[4,5-c]pyridine derivatives for applications in drug discovery and development. Researchers are encouraged to optimize the described conditions to achieve the best possible yields and purity for their specific applications.
References
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC. [Link][1]
-
Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis. New Journal of Chemistry (RSC Publishing). [Link][2]
-
Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. [Link]
-
Synthesis of functionalized imidazo[4,5-c]pyridine. ResearchGate. [Link]
-
Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis. RSC Publishing. [Link]
- CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2-.
- WO2010089773A2 - Process for preparation of nitropyridine derivatives.
-
Preparation method of 4-chloro-2, 6-dimethyl-3-nitropyridine. WIPO Patentscope. [Link]
-
7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine. PubChem. [Link][6]
-
CN111646994A - Preparation method and application of 2, 4-diamino-6-hydroxy-5-formamido pyrimidine. Google Patents. [5]
-
A Pd(0) π-Lewis base-initiated cascade transformation of 1,3-enyne-tethered malononitriles. Organic Letters. [Link]
-
Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation. PubMed. [Link][3]
-
Base-Promoted Regioselective Bromination of Imidazo[1,2-α]pyridines with CBr4 as Bromine Source. Bentham Science Publishers. [Link][8]
-
6-bromo-3-methyl-3h-imidazo[4,5-c]pyridine. PubChemLite. [Link][7]
-
Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry. [Link][4]
-
Base-Promoted Regioselective Bromination of Imidazo[1,2-α]pyridines with CBr4 as Bromine Source | Request PDF. ResearchGate. [Link][9]
-
SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar. [Link][10]
- Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction.
-
Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. NIH. [Link]
-
Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. PMC. [Link][11]
-
Design, synthesis and biological evaluation of novel 3H-imidazole [4,5-b] pyridine derivatives as selective mTOR inhibitors. PubMed. [Link]
-
Synthesis of 3H-imidazo[4,5-b]pyridine. PrepChem.com. [Link]
-
6-bromo-3-methyl-3h-imidazo[4,5-b]pyridine. PubChemLite. [Link][12]
-
Base-Promoted Regioselective Bromination of Imidazo[1,2-α]pyridines with CBr4 as Bromine Source. Bentham Science Publisher. [Link][13]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
-
(PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. [Link]
- Method for preparing 3-aminopyridines
-
Halogenation of Imidazo[4,5- b ]pyridin-2-one Derivatives. ResearchGate. [Link]
-
Synthesis of 6,8-diaminopurines via acid-induced cascade cyclization of 5-aminoimidazole precursors and preliminary anticancer evaluation. PubMed. [Link]
-
Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]
-
Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN111646994A - Preparation method and application of 2, 4-diamino-6-hydroxy-5-formamido pyrimidine - Google Patents [patents.google.com]
- 6. 7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine | C7H6BrN3 | CID 84063657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - 6-bromo-3-methyl-3h-imidazo[4,5-c]pyridine (C7H6BrN3) [pubchemlite.lcsb.uni.lu]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PubChemLite - 6-bromo-3-methyl-3h-imidazo[4,5-b]pyridine (C7H6BrN3) [pubchemlite.lcsb.uni.lu]
- 13. eurekaselect.com [eurekaselect.com]
